molecular formula C18H22N2S B2832416 Vortioxetine Impurity 4 CAS No. 1293489-77-6

Vortioxetine Impurity 4

Cat. No.: B2832416
CAS No.: 1293489-77-6
M. Wt: 298.45
InChI Key: IFZNYQPTDBKBSE-UHFFFAOYSA-N
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Description

Vortioxetine Impurity 4 is a degradation product of the antidepressant drug vortioxetine, which is used to treat major depressive disorder. Understanding the impurities of vortioxetine is crucial for pharmacokinetic studies, which explore how the body absorbs, distributes, metabolizes, and excretes the drug .

Mechanism of Action

Target of Action

Vortioxetine Impurity 4, like Vortioxetine, primarily targets the serotonin transporter and various serotonin receptors . It acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter, as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These receptors play a crucial role in mood regulation and the antidepressant effects of serotonin reuptake inhibitors .

Mode of Action

This compound interacts with its targets to modulate the serotonin neurotransmitter system . It enhances the release of serotonin by inhibiting the serotonin transporter . Additionally, it acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . This multimodal mechanism of action leads to enhanced release of various neurotransmitters, including serotonin .

Biochemical Pathways

The compound’s interaction with its targets affects the serotonin neurotransmitter system, leading to changes in downstream biochemical pathways . Specifically, it enhances the release of glutamate and inhibits the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus .

Pharmacokinetics

The pharmacokinetics of Vortioxetine, which can be assumed to be similar for this compound, are linear and dose-proportional . The mean terminal half-life is approximately 66 hours, and steady-state plasma concentrations are generally achieved within 2 weeks of dosing . The mean absolute oral bioavailability of Vortioxetine is 75%, indicating a high level of bioavailability . Vortioxetine is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its modulation of the serotonin neurotransmitter system . This results in enhanced release of serotonin and other neurotransmitters, leading to improvements in mood and cognitive symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to sunlight can lead to photodegradation . Additionally, the compound’s action can be affected by the presence of other drugs, particularly those that inhibit or induce the cytochrome P450 enzymes involved in its metabolism .

Biochemical Analysis

Biochemical Properties

Vortioxetine Impurity 4, similar to Vortioxetine, may interact with various enzymes, proteins, and other biomolecules. Vortioxetine is known to bind with high affinity to the serotonin transporter, enhancing serotonin in the central nervous system by way of inhibition of reuptake . It’s plausible that this compound might have similar interactions.

Cellular Effects

Considering its relation to Vortioxetine, it might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Vortioxetine is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Vortioxetine has been shown to have a favorable pharmacokinetic profile with dose-proportional and linear exposure, moderate oral bioavailability, extensive tissue distribution, and a long elimination half-life .

Dosage Effects in Animal Models

Vortioxetine has been shown to improve performance on objective measures that cover a broad range of cognitive domains in animal models .

Metabolic Pathways

Vortioxetine is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase .

Transport and Distribution

Vortioxetine has a favorable pharmacokinetic profile with extensive tissue distribution .

Subcellular Localization

Vortioxetine is known to modify the release of both glutamate and GABA (gamma amino butyric acid) within various brain circuits .

Preparation Methods

The preparation of Vortioxetine Impurity 4 involves the reaction of thiocetin with bromoacetyl chloride in the presence of sodium bicarbonate and toluene. The reaction is carried out at room temperature and then heated to reflux at 120°C for 24 hours. The product is then purified using column chromatography with a mixture of ethyl acetate and n-hexane .

Chemical Reactions Analysis

Scientific Research Applications

Vortioxetine Impurity 4 is primarily used in research to develop and validate analytical methods for the determination of vortioxetine and its impurities in pharmaceutical formulations. These studies are essential for ensuring the safety, efficacy, and quality of the drug. The compound is also used in stability studies to understand the degradation pathways of vortioxetine under different stress conditions .

Comparison with Similar Compounds

Vortioxetine Impurity 4 can be compared with other impurities of vortioxetine, such as Isomer-1, Isomer-2, and Isomer-3. These impurities are structurally similar but differ in their positional isomerism. The unique aspect of this compound is its specific formation pathway and its role in the degradation of vortioxetine .

Conclusion

Understanding this compound is essential for the comprehensive analysis of vortioxetine’s pharmacokinetics and stability. Its preparation, chemical reactions, and research applications provide valuable insights into the quality control and safety of vortioxetine as a pharmaceutical product.

Properties

IUPAC Name

1-[2-(2,3-dimethylphenyl)sulfanylphenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14-6-5-9-17(15(14)2)21-18-8-4-3-7-16(18)20-12-10-19-11-13-20/h3-9,19H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZNYQPTDBKBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SC2=CC=CC=C2N3CCNCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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